6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a furan ring at the 2nd position, and an N-(2-methylphenyl) group at the 3rd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone, followed by cyclization.
Furan Ring Introduction: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction using a furan-2-boronic acid derivative.
N-(2-methylphenyl) Group Introduction: This can be achieved through a nucleophilic substitution reaction using 2-methylphenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine, furan, and N-(2-methylphenyl) substituents.
6-chloro-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: A similar compound with a chlorine atom instead of bromine.
2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine: A similar compound without the bromine atom.
Uniqueness
6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C18H14BrN3O |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
6-bromo-2-(furan-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14BrN3O/c1-12-5-2-3-6-14(12)20-18-17(15-7-4-10-23-15)21-16-9-8-13(19)11-22(16)18/h2-11,20H,1H3 |
InChI Key |
NVPGIBAOMJZJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CO4 |
Origin of Product |
United States |
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